3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
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Overview
Description
3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of multiple functional groups, including chloro, nitro, and sulfonyl fluoride, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-4-nitrophenylbutadiene with benzene-1-sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides, sulfonate esters, etc.
Reduction: Amino derivatives of the original compound.
Oxidation: Epoxides and other oxidized derivatives.
Scientific Research Applications
3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl fluoride group can form covalent bonds with the active site serine residues of enzymes, leading to irreversible inhibition.
Molecular Pathways: The compound can modulate various biochemical pathways by inhibiting key enzymes involved in those processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenylbutadiene: Shares the butadiene and nitrophenyl moieties but lacks the sulfonyl fluoride group.
Benzene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the complex butadiene and nitrophenyl structure.
Uniqueness
The presence of both chloro and nitro groups, along with the sulfonyl fluoride moiety, makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
31368-25-9 |
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Molecular Formula |
C16H10Cl2FNO4S |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
3-chloro-4-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H10Cl2FNO4S/c17-15-9-13(20(21)22)7-5-11(15)3-1-2-4-12-6-8-14(10-16(12)18)25(19,23)24/h1-10H/b3-1+,4-2+ |
InChI Key |
IXYAYEKAUAGUBI-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C=C/C2=C(C=C(C=C2)S(=O)(=O)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC=CC2=C(C=C(C=C2)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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